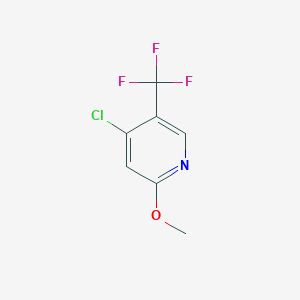

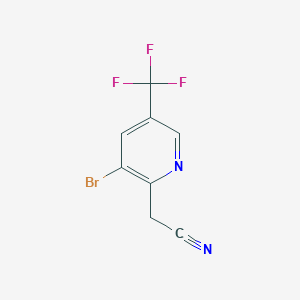

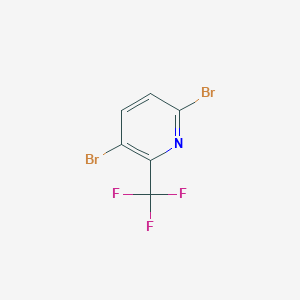

3,6-Dibromo-2-(trifluoromethyl)pyridine

Overview

Description

“3,6-Dibromo-2-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

- The properties of pyridines, including derivatives like 3,6-Dibromo-2-(trifluoromethyl)pyridine, are central to developing new methods for synthesizing various biologically and pharmaceutically significant compounds. For example, pyridine derivatives are used in synthesizing 2,4,6-triarylpyridines, which have a wide range of applications due to their biological and pharmaceutical properties, such as anticonvulsant, anesthetic, and anticancer activities (Maleki, 2015).

- Pyridine derivatives like this compound are crucial in the synthesis of various functionalized pyridine derivatives, as demonstrated by their reaction with different electrophiles (Benmansour et al., 2000).

- The compound is involved in metalation and functionalization reactions, offering selectivity in organic synthesis. This selective reactivity is useful in preparing various carboxylic acids and other derivatives (Schlosser & Marull, 2003).

Material Science and Photodynamic Therapy

- Pyridine derivatives, including this compound, are structurally related to symmetrical triarylpyrylium salt photosensitizers. These compounds are recommended for photodynamic cell-specific cancer therapy due to their ability to interact with light and generate reactive oxygen species that can kill cancer cells (Maleki, 2015).

Chemical Analysis and Spectroscopic Studies

- The compound has been characterized using various spectroscopic methods, such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are critical for understanding its chemical structure and properties, which are essential for its application in different fields of science (Vural & Kara, 2017).

Agricultural Chemicals

- The trifluoromethyl pyridine structure, a part of this compound, has been incorporated into various molecules used in crop protection. These compounds cover a range of agricultural chemicals like fungicides, herbicides, insecticides, and nematicides. The trifluoromethyl pyridine ring enhances the biological properties of these chemicals (Burriss et al., 2018).

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridines, a class of compounds to which this molecule belongs, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .

Mode of Action

It’s known that trifluoromethylpyridines participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that trifluoromethylpyridines are used in the synthesis of several crop-protection products .

Pharmacokinetics

The compound’s predicted boiling point is 2115±350 °C, and its predicted density is 2052±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

It’s known that trifluoromethyl-substituted pyridine derivatives show higher fungicidal activity than chlorine and other derivatives .

Action Environment

It’s known that the success of suzuki–miyaura (sm) cross-coupling reactions, in which trifluoromethylpyridines participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

“3,6-Dibromo-2-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name |

3,6-dibromo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQJAUTYAOPUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

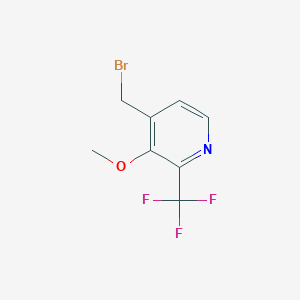

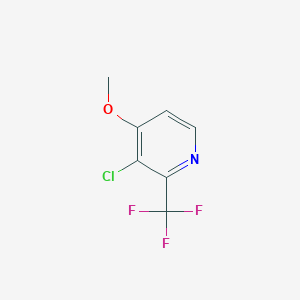

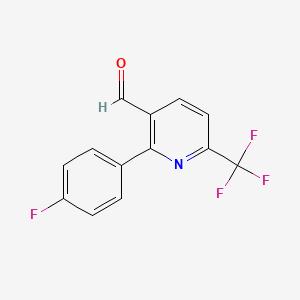

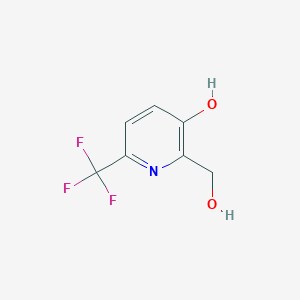

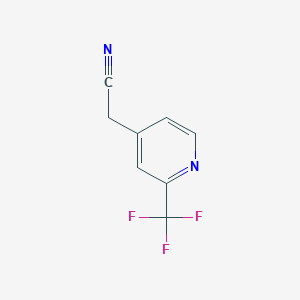

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.